4-(Difluoromethoxy)-3-hydroxybenzaldehyde oxime
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Overview
Description
4-(Difluoromethoxy)-3-hydroxybenzaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde oxime typically involves the reaction of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(Difluoromethoxy)-3-hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)-3-hydroxybenzaldehyde oxime
- 4-(Methoxy)-3-hydroxybenzaldehyde oxime
- 4-(Chloromethoxy)-3-hydroxybenzaldehyde oxime
Uniqueness
4-(Difluoromethoxy)-3-hydroxybenzaldehyde oxime is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.
Properties
Molecular Formula |
C8H7F2NO3 |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-7-2-1-5(4-11-13)3-6(7)12/h1-4,8,12-13H/b11-4+ |
InChI Key |
BSJJQNSRHNVTSI-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)O)OC(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)O)OC(F)F |
Origin of Product |
United States |
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